Dynorphin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

85006-82-2 |

|---|---|

Molecular Formula |

C74H115N21O17 |

Molecular Weight |

1570.8 g/mol |

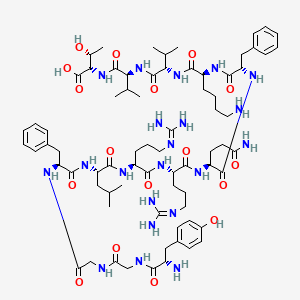

IUPAC Name |

2-[[2-[[2-[[6-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C74H115N21O17/c1-40(2)34-53(91-68(107)54(36-44-18-10-8-11-19-44)86-58(100)39-84-57(99)38-85-62(101)48(76)35-46-25-27-47(97)28-26-46)67(106)89-51(24-17-33-83-74(80)81)63(102)87-50(23-16-32-82-73(78)79)64(103)90-52(29-30-56(77)98)65(104)92-55(37-45-20-12-9-13-21-45)69(108)88-49(22-14-15-31-75)66(105)93-59(41(3)4)70(109)94-60(42(5)6)71(110)95-61(43(7)96)72(111)112/h8-13,18-21,25-28,40-43,48-55,59-61,96-97H,14-17,22-24,29-39,75-76H2,1-7H3,(H2,77,98)(H,84,99)(H,85,101)(H,86,100)(H,87,102)(H,88,108)(H,89,106)(H,90,103)(H,91,107)(H,92,104)(H,93,105)(H,94,109)(H,95,110)(H,111,112)(H4,78,79,82)(H4,80,81,83) |

InChI Key |

AGTSSZRZBSNTGQ-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@@H](CC3=CC=C(C=C3)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

physical_description |

Solid |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and History of Dynorphin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynorphin (B1627789) B, an endogenous opioid peptide, plays a crucial role in a multitude of physiological processes, including pain modulation, mood, and addiction. As a member of the dynorphin family, it is a product of the precursor protein prodynorphin and exerts its primary effects through the kappa opioid receptor (KOR). This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological functions of Dynorphin B, with a focus on the experimental methodologies and quantitative data that have defined our understanding of this potent neuropeptide.

Discovery and Historical Context

The journey to uncover this compound is intertwined with the broader exploration of endogenous opioid peptides. In the mid-1970s, the laboratory of Avram Goldstein was at the forefront of this research, having identified opioid-like activity in pituitary extracts.[1] This pioneering work led to the isolation and characterization of Dynorphin A, a peptide named for its extraordinary potency (from the Greek dynamis, meaning power).[2][3]

Further investigation into the biosynthetic pathway of Dynorphin A revealed that it originated from a larger precursor protein, termed prodynorphin (initially also known as proenkephalin B).[4][5] In 1982, two research groups independently reported the existence of a second Leu-enkephalin-containing peptide derived from this same precursor.[2] Fischli, Goldstein, and colleagues identified a 13-amino acid peptide from porcine pituitary extracts which they named this compound.[2] Simultaneously, Kilpatrick and colleagues isolated the same peptide from bovine posterior pituitary and named it rimorphin.[5][6][7] The amino acid sequence of this compound was determined to be Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr.[6][8]

Subsequent research confirmed that both Dynorphin A and this compound, along with other opioid peptides like α- and β-neo-endorphin, are all processed from the common precursor, prodynorphin.[4][9][10] The discovery of this compound expanded the known repertoire of endogenous opioids and highlighted the complexity of the dynorphin system.

Biochemical and Pharmacological Properties

Structure and Synthesis

This compound is a tridecapeptide with the amino acid sequence YGGFLRRQFKVVT.[8] It is generated through the proteolytic cleavage of its precursor, leumorphin, which itself is a product of prodynorphin processing.[8] The initial five amino acids of this compound constitute the Leu-enkephalin sequence, which is essential for its opioid activity.[4]

Receptor Binding and Functional Activity

This compound is a potent and selective agonist for the kappa opioid receptor (KOR), a G-protein coupled receptor.[11] However, it also exhibits lower affinity for the mu (MOR) and delta (DOR) opioid receptors.[12][13] The binding affinities and functional potencies of this compound have been quantified in various in vitro assays.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Kappa (KOR) | [³H]-U69,593 | CHO-hKOR cells | 0.8 ± 0.1 | [12] |

| Mu (MOR) | [³H]-DAMGO | CHO-hMOR cells | 15 ± 2 | [12] |

| Delta (DOR) | [³H]-Diprenorphine | CHO-hDOR cells | 25 ± 3 | [12] |

Table 2: Functional Potency (EC50/IC50) of this compound

| Assay | Receptor | Tissue/Cell Line | Potency (nM) | Reference |

| [³⁵S]GTPγS Binding | Kappa (KOR) | CHO-hKOR cells | 1.2 ± 0.2 | [12] |

| [³⁵S]GTPγS Binding | Mu (MOR) | CHO-hMOR cells | 110 ± 20 | [12] |

| [³⁵S]GTPγS Binding | Delta (DOR) | CHO-hDOR cells | 250 ± 40 | [12] |

| cAMP Inhibition | Kappa (KOR) | PC12 cells | ~10 | [14] |

| Guinea Pig Ileum Bioassay | Mixed | Guinea Pig Ileum | Potent inhibition | [4] |

Experimental Protocols

The isolation and characterization of this compound relied on a combination of biochemical and pharmacological techniques.

Peptide Isolation and Purification

The initial isolation of this compound from pituitary extracts involved a multi-step purification process. A general workflow for such a procedure is outlined below.

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology Details:

-

Homogenization and Extraction: Tissues like the pituitary gland are homogenized in acidic conditions to extract peptides and prevent enzymatic degradation.

-

Chromatography: A series of chromatographic steps are employed for purification. Gel filtration separates molecules based on size, while RP-HPLC separates them based on hydrophobicity, providing high resolution.[15][16]

-

Bioassay-Guided Fractionation: Throughout the purification process, fractions are tested for opioid activity using bioassays, such as the guinea pig ileum longitudinal muscle preparation, to track the peptide of interest.[1]

-

Amino Acid Sequencing: Once a pure peptide is obtained, its amino acid sequence is determined using techniques like Edman degradation.

Radioimmunoassay (RIA)

Radioimmunoassays are highly sensitive methods used to quantify the levels of this compound in biological samples.

Caption: Schematic of a competitive radioimmunoassay for this compound.

Methodology Details:

-

Principle: A known amount of radiolabeled this compound competes with the unlabeled this compound in the sample for a limited number of antibody binding sites.[17]

-

Procedure: The sample, antibody, and radiolabeled peptide are incubated together. After reaching equilibrium, the antibody-bound fraction is separated from the free fraction and the radioactivity is measured.

-

Quantification: The concentration of this compound in the sample is determined by comparing the results to a standard curve generated with known concentrations of the peptide.

Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of this compound for different opioid receptors.

Methodology Details:

-

Principle: This is a competitive binding assay where unlabeled this compound competes with a radiolabeled ligand for binding to a specific receptor subtype expressed in cell membranes.

-

Procedure: Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a radiolabeled antagonist or agonist and varying concentrations of this compound.[12][18]

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological effect of this compound binding to its receptor.

-

Guinea Pig Ileum (GPI) Assay: This classic bioassay measures the ability of opioids to inhibit electrically induced contractions of the guinea pig ileum longitudinal muscle-myenteric plexus preparation.[1][19] The potency of this compound is determined by its IC50 value for inhibiting these contractions.

-

[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins following receptor agonism. In the presence of an agonist like this compound, the Gα subunit of the G-protein exchanges GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is proportional to the degree of G-protein activation.[8][12]

Signaling Pathways

Activation of the kappa opioid receptor by this compound initiates a cascade of intracellular signaling events.

G-Protein Dependent Signaling

The canonical signaling pathway for the KOR is through the inhibitory G-protein, Gi/o.

Caption: Canonical G-protein signaling pathway of the Kappa Opioid Receptor.

Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of the associated Gi/o protein.[20] The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[21] The Gβγ subunits can directly modulate the activity of ion channels, such as inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[20][21]

β-Arrestin Dependent Signaling

In addition to G-protein signaling, KOR activation can also lead to the recruitment of β-arrestins.

Caption: β-Arrestin dependent signaling pathway of the Kappa Opioid Receptor.

G-protein coupled receptor kinases (GRKs) phosphorylate the agonist-occupied KOR, which then serves as a binding site for β-arrestins.[21] β-arrestin recruitment can lead to receptor desensitization and internalization, as well as the activation of distinct signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[12][21] This β-arrestin-mediated signaling is thought to contribute to some of the aversive and dysphoric effects associated with KOR activation.[22]

Conclusion

The discovery of this compound was a significant milestone in opioid research, revealing the complexity of the endogenous dynorphin system. From its initial isolation from pituitary extracts to the detailed characterization of its pharmacological properties and signaling pathways, our understanding of this potent neuropeptide has been built upon a foundation of rigorous experimental work. For researchers and drug development professionals, a thorough appreciation of the history and the technical methodologies employed in the study of this compound is essential for the continued exploration of the kappa opioid system and the development of novel therapeutics targeting this important pathway.

References

- 1. Dynorphin-(1-13), an extraordinarily potent opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 4. Dynorphin-(1-13) restores the potency of morphine on the tolerant guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rimorphin, a unique, naturally occurring [Leu]enkephalin-containing peptide found in association with dynorphin and alpha-neo-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biased signaling by endogenous opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Role of the Dynorphin/Kappa Opioid Receptor System in the Motivational Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dynorphin, Analogs and Sequences | Dynorphin peptides Products [biosyn.com]

- 12. Structure–function relationship of this compound variants using naturally occurring amino acid substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bachem.com [bachem.com]

- 16. polypeptide.com [polypeptide.com]

- 17. phoenixbiotech.net [phoenixbiotech.net]

- 18. Alanine scan of the opioid peptide this compound amide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A characterization of dynorphin-(1-13) on the guinea pig ileal longitudinal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. κ-opioid receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Prodynorphin Precursor Protein

Audience: Researchers, scientists, and drug development professionals.

Abstract

The prodynorphin (PDYN) gene encodes a crucial polyprotein precursor that gives rise to a family of endogenous opioid peptides known as dynorphins. These peptides, including dynorphin (B1627789) A, dynorphin B, and α-neoendorphin, are the primary endogenous ligands for the kappa opioid receptor (KOR). The dynorphin/KOR system is extensively distributed throughout the central nervous system and is deeply implicated in the modulation of pain, mood, stress responses, and addiction. Dysregulation of this system is associated with various neuropsychiatric and neurological disorders, making it a significant target for therapeutic intervention.[1][2] This technical guide provides a comprehensive overview of the prodynorphin precursor protein, from its genetic basis and post-translational processing to the intricate signaling pathways it governs. Furthermore, it details key experimental protocols for its study and presents quantitative data to facilitate research and development efforts aimed at this important neuropeptide system.

The Prodynorphin (PDYN) Gene and Precursor Protein

Prodynorphin, also known as proenkephalin B, is the protein precursor from which all dynorphin peptides are derived.[3][4] The human PDYN gene is located on the p-arm of chromosome 20.[3][5] Its expression is particularly high in regions of the brain associated with pain, emotion, and reward, such as the hypothalamus, striatum, hippocampus, and spinal cord.[2][5]

Transcription of the PDYN gene can result in several mRNA splice variants, leading to a diversity of protein products.[6] The full-length precursor protein undergoes significant post-translational modification to release the biologically active peptides.[6]

| Property | Human Prodynorphin Data | References |

| Gene Symbol | PDYN (PENKB) | [4] |

| Gene Locus | Chromosome 20 pter-p12.2 | [3][5] |

| Full-Length Protein | Preprodynorphin | [4] |

| UniProt ID | P01213 | [5] |

| High Expression Areas | Striatum, Hypothalamus, Hippocampus, Amygdala, Spinal Cord | [2][5][6][7] |

Post-Translational Processing of Prodynorphin

The conversion of the inactive prodynorphin precursor into biologically active peptides is a critical, multi-step process occurring within the dense-core vesicles of neurons.[5] This proteolytic cleavage is primarily mediated by the enzyme proprotein convertase 2 (PC2).[5][8] PC2 cleaves prodynorphin at specific sites, typically pairs of basic amino acid residues (e.g., Lys-Arg), to liberate several active peptides.[8][9] Incomplete processing can also lead to the release of larger peptides like Big Dynorphin, which itself contains the sequences for both dynorphin A and this compound.[5]

| Peptide Product | Amino Acid Sequence (Human) | Primary Function | References |

| Dynorphin A (1-17) | YGGFLRRIRPKLKWDNQ | Potent agonist at kappa opioid receptors (KOR) | [10] |

| This compound (1-13) | YGGFLRRQFKVVT | KOR agonist, also known as rimorphin | [11] |

| α-Neoendorphin | YGGFLRKYPK | KOR agonist | [5] |

| Big Dynorphin | YGGFLRRIRPKLKWDNQYGGFLRRQFKVVT | Contains both Dynorphin A and B sequences | [5] |

Dynorphin Signaling via the Kappa Opioid Receptor (KOR)

Dynorphins exert their physiological effects primarily by binding to and activating the kappa opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) superfamily.[12][13] KOR is coupled to inhibitory G-proteins (Gαi/o).[12]

Upon activation by a dynorphin peptide, KOR initiates a cascade of intracellular signaling events:

-

G-protein Dissociation : The Gαi/o subunit dissociates from the Gβγ subunit.[14]

-

Adenylyl Cyclase Inhibition : The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][14]

-

Ion Channel Modulation : The Gβγ subunit directly modulates ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization. It also inhibits voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[12]

-

MAPK Pathway Activation : KOR activation also stimulates several mitogen-activated protein kinase (MAPK) cascades, including the ERK1/2, p38, and JNK pathways.[5][14] This signaling is implicated in the longer-term effects of dynorphin/KOR activation, including changes in gene expression and synaptic plasticity.[5]

Key Experimental Methodologies

Studying the prodynorphin system requires a variety of molecular and cellular techniques to localize its expression and quantify its peptide products.

In Situ Hybridization (ISH) for Prodynorphin mRNA

In situ hybridization is used to visualize the location of specific mRNA transcripts within tissue sections, providing cellular-level resolution of gene expression.[15]

Protocol Outline:

-

Tissue Preparation: Perfuse the animal and prepare frozen or paraffin-embedded brain sections.

-

Probe Synthesis: Synthesize a labeled antisense oligonucleotide probe complementary to the prodynorphin mRNA sequence. Probes are typically labeled with radioisotopes (e.g., ³²P) or fluorescent tags.[15]

-

Hybridization: Apply the probe solution to the tissue sections and incubate to allow the probe to bind to the target mRNA.

-

Washing: Perform a series of stringent washes to remove any non-specifically bound probe.

-

Detection: For radiolabeled probes, expose the sections to autoradiographic film or emulsion. For fluorescent probes (FISH), visualize using a fluorescence microscope.

-

Analysis: Quantify the signal intensity to determine the relative expression levels of prodynorphin mRNA in different brain regions or cell populations.[7][16]

Immunohistochemistry (IHC) for Prodynorphin Protein

IHC is used to detect the presence and location of the prodynorphin precursor protein or its cleaved peptide fragments within tissue using specific antibodies.[17]

Protocol Outline:

-

Tissue Preparation: Prepare fixed (e.g., with paraformaldehyde) and sectioned tissue.

-

Antigen Retrieval: If necessary, perform antigen retrieval to unmask the epitope.

-

Blocking: Incubate sections in a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody raised against a specific epitope of prodynorphin or a dynorphin peptide (e.g., rabbit anti-PDYN).[18][19]

-

Secondary Antibody Incubation: Apply a labeled secondary antibody that binds to the primary antibody. The label can be an enzyme (e.g., HRP) or a fluorophore.

-

Detection: For enzymatic labels, add a substrate to produce a colored precipitate. For fluorescent labels, visualize with a fluorescence microscope.

-

Analysis: Examine the staining pattern to determine the distribution of the protein in specific cells and subcellular compartments.[20]

Radioimmunoassay (RIA) for Dynorphin Peptides

RIA is a highly sensitive in vitro assay used to quantify the concentration of antigens, such as dynorphin peptides, in biological samples (e.g., plasma, tissue homogenates).[21] The technique is based on the principle of competitive binding.

Protocol Outline:

-

Sample Preparation: Extract peptides from the sample. To prevent degradation, blood or tissue samples are often collected into a solution containing peptidase inhibitors.[22] Solid-phase extraction may be used for purification and concentration.

-

Assay Setup: A known quantity of radiolabeled dynorphin (the "tracer") and a specific antibody are incubated with either a standard (unlabeled dynorphin of known concentration) or the unknown sample.

-

Competitive Binding: The unlabeled dynorphin in the sample or standard competes with the radiolabeled tracer for a limited number of antibody binding sites.

-

Separation: The antibody-bound antigen is separated from the free (unbound) antigen, often by using a secondary antibody that precipitates the primary antibody complex.[23]

-

Counting: The radioactivity of the bound fraction is measured using a gamma counter.

-

Quantification: A standard curve is generated by plotting the percentage of bound tracer against the concentration of the unlabeled standard. The concentration of dynorphin in the unknown sample is determined by interpolating its value from this curve.[23]

Therapeutic Relevance and Drug Development

The dynorphin/KOR system is a critical regulator of affective states and motivation. Activation of KORs is generally associated with negative affective states, including dysphoria, anxiety, and depression.[12][24] This has made the system a major focus for drug development, particularly in the context of:

-

Addiction and Substance Use Disorders: Chronic drug use can lead to an upregulation of the dynorphin system, contributing to the negative emotional state during withdrawal and promoting relapse.[5][25] KOR antagonists are being investigated as potential treatments to reduce drug craving and the aversive aspects of withdrawal.[25][26]

-

Depression and Anxiety: Given the role of KOR activation in producing dysphoria and anxiogenic effects, KOR antagonists are being explored as novel antidepressants and anxiolytics.[12][25]

-

Pain: While KOR agonists can have analgesic properties, their central side effects (e.g., sedation, dysphoria) have limited their clinical use.[13] Current research focuses on developing peripherally restricted KOR agonists or "biased agonists" that selectively activate analgesic signaling pathways without engaging the pathways responsible for adverse effects.[27][28]

The development of modulators for the PDYN/KOR system, including small molecules and potentially gene therapies, represents a promising avenue for treating a range of neuropsychiatric disorders.[29][30]

References

- 1. Epigenetic and Transcriptional Control of the Opioid Prodynorphine Gene: In-Depth Analysis in the Human Brain [mdpi.com]

- 2. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prodynorphin - Wikipedia [en.wikipedia.org]

- 4. genecards.org [genecards.org]

- 5. Dynorphin - Wikipedia [en.wikipedia.org]

- 6. Prodynorphin transcripts and proteins differentially expressed and regulated in the adult human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distribution of prodynorphin mRNA and its interaction with the NPY system in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prodynorphin processing by proprotein convertase 2. Cleavage at single basic residues and enhanced processing in the presence of carboxypeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proteases for Processing Proneuropeptides into Peptide Neurotransmitters and Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]

- 14. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Localization of prodynorphin messenger rna in rat brain by in situ hybridization using a synthetic oligonucleotide probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Cellular Profiles of Prodynorphin and Preproenkephalin mRNA-Expressing Neurons in the Anterior Olfactory Tubercle of Mice [frontiersin.org]

- 17. Considerations on using antibodies for studying the dynorphins/kappa opioid receptor system - PMC [pmc.ncbi.nlm.nih.gov]

- 18. OPIOID PRECURSOR PROTEIN ISOFORM IS TARGETED TO THE CELL NUCLEI IN THE HUMAN BRAIN - PMC [pmc.ncbi.nlm.nih.gov]

- 19. novusbio.com [novusbio.com]

- 20. researchgate.net [researchgate.net]

- 21. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 22. An HPLC/RIA method for dynorphin A1-13 and its main metabolites in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Frontiers | Dynorphin/kappa opioid receptor system regulation on amygdaloid circuitry: Implications for neuropsychiatric disorders [frontiersin.org]

- 25. Targeting Dynorphin/Kappa Opioid Receptor Systems to Treat Alcohol Abuse and Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Targeting dynorphin/kappa opioid receptor systems to treat alcohol abuse and dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The endomorphin-1/2 and dynorphin-B peptides display biased agonism at the mu opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | Design and development of novel, short, stable dynorphin-based opioid agonists for safer analgesic therapy [frontiersin.org]

- 29. bioxconomy.com [bioxconomy.com]

- 30. What are PDYN modulators and how do they work? [synapse.patsnap.com]

The Enzymatic Conversion of Prodynorphin to Dynorphin B: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the proteolytic processing of prodynorphin, with a specific focus on the generation of the opioid peptide Dynorphin (B1627789) B. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and endocrinology. It details the enzymatic cascade responsible for this conversion, presents quantitative data in a structured format, outlines relevant experimental protocols, and visualizes key pathways.

Introduction to Prodynorphin Processing

Dynorphins are a class of endogenous opioid peptides that play crucial roles in pain modulation, addiction, and mood regulation.[1] They are derived from a larger precursor protein called prodynorphin (PDYN). The generation of biologically active dynorphin peptides, including Dynorphin B, requires a series of precise enzymatic cleavages. This process is primarily carried out by proprotein convertases (PCs), a family of subtilisin-like serine endoproteases.[2][3]

The processing of prodynorphin is a key regulatory step in controlling the levels and types of dynorphin peptides available to interact with their primary target, the kappa opioid receptor (KOR).[4] Understanding the intricacies of this process is therefore fundamental for developing therapeutic strategies that target the dynorphin system.

The Enzymatic Pathway of this compound Synthesis

The conversion of prodynorphin to this compound is a multi-step process that occurs within the dense-core vesicles of neurons.[1][5] The primary enzyme responsible for the initial endoproteolytic cleavage of prodynorphin is Proprotein Convertase 2 (PC2).[6][7] PC1/3 (also known as PC1) can also process prodynorphin, but PC2 is considered the key enzyme for generating the full spectrum of dynorphin peptides.[6][8]

Following the initial cleavage by PC2, the resulting peptide intermediates, which have C-terminal basic residue extensions, are further processed by carboxypeptidases, such as Carboxypeptidase E (CPE), to yield the mature, active peptides.[2][6]

The processing of prodynorphin can be summarized in the following logical workflow:

References

- 1. Dynorphin - Wikipedia [en.wikipedia.org]

- 2. Proteases for Processing Proneuropeptides into Peptide Neurotransmitters and Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proprotein convertase - Wikipedia [en.wikipedia.org]

- 4. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for this compound (10-13) (HMDB0012936) [hmdb.ca]

- 6. Prodynorphin processing by proprotein convertase 2. Cleavage at single basic residues and enhanced processing in the presence of carboxypeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Dynorphin B: A Technical Guide to its Amino Acid Sequence, Structure, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the endogenous opioid peptide Dynorphin (B1627789) B, focusing on its amino acid sequence, three-dimensional structure, and the intricate signaling pathways it modulates. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Amino Acid Sequence and Precursor Processing

Dynorphin B, also known as rimorphin, is a 13-amino acid peptide that belongs to the dynorphin family of endogenous opioids.[1] It is derived from a larger precursor protein called pro-dynorphin (also known as proenkephalin-B).[1][2] The processing of pro-dynorphin is a complex enzymatic cascade that yields several biologically active peptides, including Dynorphin A, α-neoendorphin, and β-neoendorphin.[2][3]

The primary amino acid sequence of human this compound is:

Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr [1]

This can be represented using the single-letter code as:

YGGFLRRQFKVVT

Table 1: Amino Acid Sequence of Human this compound and its Precursor, Pro-dynorphin

| Peptide/Protein | Amino Acid Sequence (Single-Letter Code) | Length (Amino Acids) | UniProt Accession |

| This compound | YGGFLRRQFKVVT | 13 | P01213 (as part of Proenkephalin-B) |

| Pro-dynorphin (Proenkephalin-B) | M...Q | 254 | --INVALID-LINK--[4] |

The processing of pro-dynorphin into its constituent peptides is a critical step in regulating opioid signaling. This process is carried out by prohormone convertases, such as PC1 and PC2, within the secretory pathway of neurons.[2][5]

Figure 1: Simplified workflow of Pro-dynorphin processing.

Three-Dimensional Structure

The three-dimensional structure of this compound, particularly when bound to its primary receptor, the kappa-opioid receptor (KOR), provides crucial insights into its mechanism of action. Structural studies have been conducted using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and cryo-electron microscopy (cryo-EM).

A solution NMR structure of dynorphin (1-13) bound to the human KOR (PDB ID: 2N2F) reveals that the N-terminal Tyr-Gly-Gly-Phe "message" sequence, which is crucial for opioid activity, is flexibly disordered.[6] The central portion of the peptide forms a helical turn, while the C-terminal segment also remains flexible.[6]

More recently, a cryo-EM structure of the Gi-bound KOR in complex with dynorphin (PDB ID: 8F7W) has provided a high-resolution view of the peptide-receptor interaction.[7][8] These structural models are invaluable for rational drug design and understanding the molecular determinants of ligand binding and receptor activation.

Table 2: Structural Data for this compound

| PDB ID | Technique | Description | Resolution (Å) |

| 2N2F | Solution NMR | Dynorphin (1-13) bound to the human kappa-opioid receptor | N/A[6] |

| 8F7W | Cryo-EM | Gi bound kappa-opioid receptor in complex with dynorphin | 3.19[7] |

Signaling Pathways

This compound exerts its physiological effects primarily by acting as an agonist at the kappa-opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) superfamily.[2][9] KOR activation initiates a cascade of intracellular signaling events that modulate neuronal activity and various physiological processes.

Upon binding of this compound, the KOR undergoes a conformational change that facilitates the coupling and activation of heterotrimeric G-proteins, specifically of the Gi/o family.[3] This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Gαi/o Pathway: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ Pathway: The Gβγ dimer can directly modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs).

-

Downstream Kinases: KOR activation can also influence the activity of several downstream kinase cascades, including the c-Jun N-terminal kinase (JNK) and the protein kinase B (Akt) pathways.[3]

-

β-Arrestin Recruitment: Following activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), the KOR can recruit β-arrestins. This interaction is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling. Interestingly, Dynorphin A and this compound can induce different trafficking fates and endosomal localization of the KOR, suggesting a mechanism for fine-tuning signaling outcomes.[10]

Figure 2: this compound signaling through the kappa-opioid receptor.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the binding, signaling, and function of this compound.

Radioligand Binding Assay

This assay is used to determine the affinity of this compound for the kappa-opioid receptor.

-

Objective: To quantify the binding affinity (Ki) of this compound to the KOR.

-

Principle: Competition binding assay where a radiolabeled ligand with known affinity for the KOR (e.g., [³H]-U69,593) competes with unlabeled this compound for binding to receptor preparations (e.g., cell membranes expressing KOR).

-

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing KOR in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and pellet the membranes by centrifugation.

-

Incubation: Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (concentration of this compound that inhibits 50% of radioligand binding) is determined and converted to the Ki value using the Cheng-Prusoff equation.

-

Figure 3: Workflow for a radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by the KOR upon agonist binding.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating Gi/o proteins.

-

Principle: Activated GPCRs catalyze the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap G-proteins in their active state, and its incorporation is measured.

-

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay.

-

Incubation: Incubate the membranes with varying concentrations of this compound in the presence of GDP and a fixed concentration of [³⁵S]GTPγS.

-

Separation: Separate bound from free [³⁵S]GTPγS by rapid filtration.

-

Quantification: Measure the radioactivity on the filters.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration to determine EC50 and Emax values.

-

Western Blotting for KOR and Downstream Signaling Proteins

This technique is used to detect and quantify the expression levels of the KOR and the activation state of downstream signaling proteins.

-

Objective: To measure changes in KOR expression or the phosphorylation status of proteins like Akt and JNK following this compound treatment.

-

Methodology:

-

Cell Lysis: Lyse cells treated with this compound to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the KOR or phosphorylated forms of signaling proteins (e.g., anti-phospho-Akt).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: Quantify the band intensities to determine relative protein levels.

-

Site-Directed Mutagenesis

This technique is employed to investigate the role of specific amino acid residues in this compound's activity.

-

Objective: To create specific mutations in the coding sequence of pro-dynorphin to produce variants of this compound with altered amino acids.

-

Principle: A plasmid containing the pro-dynorphin cDNA is used as a template for PCR with mutagenic primers that introduce the desired nucleotide changes. The parental, non-mutated DNA is then digested, and the mutated plasmid is transformed into bacteria for amplification.

-

Methodology:

-

Primer Design: Design primers containing the desired mutation.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the mutation.

-

Template Digestion: Digest the parental, methylated DNA template with an enzyme like DpnI.

-

Transformation: Transform the mutated plasmid into competent E. coli.

-

Verification: Sequence the resulting plasmids to confirm the presence of the desired mutation.

-

Expression and Functional Analysis: Express the mutated pro-dynorphin and analyze the activity of the resulting this compound variant using the assays described above.

-

This technical guide provides a foundational understanding of this compound, from its basic molecular properties to its complex signaling functions. The provided methodologies serve as a starting point for researchers aiming to further elucidate the role of this important neuropeptide in health and disease.

References

- 1. Structure–function relationship of this compound variants using naturally occurring amino acid substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Anti-Kappa Opioid Receptor antibody (ab113533) | Abcam [abcam.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dynorphin activation of kappa opioid receptor protects against epilepsy and seizure-induced brain injury via PI3K/Akt/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Considerations on using antibodies for studying the dynorphins/kappa opioid receptor system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

Dynorphin B: A Technical Guide to its Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor binding profile of dynorphin (B1627789) B, an endogenous opioid peptide. This document summarizes quantitative binding data, details key experimental methodologies, and visualizes the associated signaling pathways to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Concepts

Dynorphin B, also known as rimorphin, is an endogenous opioid peptide derived from the precursor protein prodynorphin.[1] Its amino acid sequence is Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr (YGGFLRRQFKVVT).[2] Like other dynorphins, it exerts its primary physiological effects through the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR).[1][3] However, it also exhibits affinity for the mu (MOR) and delta (DOR) opioid receptors.[4][5] Understanding the specific binding characteristics of this compound is crucial for elucidating its physiological roles and for the development of selective therapeutic agents.

Receptor Binding Affinity of this compound

The binding affinity of this compound to opioid receptors is typically determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher affinity.[6] The following tables summarize the binding affinities of this compound and, for comparative purposes, dynorphin A, at human opioid receptors as reported in the literature.

Table 1: Binding Affinities (Ki, nM) of Dynorphin Peptides at Human Opioid Receptors

| Peptide | Kappa Opioid Receptor (hKOR) | Mu Opioid Receptor (hMOR) | Delta Opioid Receptor (hDOR) |

| This compound | 0.72 ± 0.18[4] | 11.52 (calculated from 16-fold selectivity)[4] | 80.64 (calculated from 112-fold selectivity)[4] |

| Dynorphin A | 0.04 ± 0.0[4] | 2.16 (calculated from 54-fold selectivity)[4] | 33.04 (calculated from 826-fold selectivity)[4] |

Note: Calculated values are derived from the reported selectivity ratios in the cited source.

As the data indicates, both dynorphin A and B exhibit the highest affinity for the kappa opioid receptor, establishing them as endogenous KOR agonists.[3][4] However, dynorphin A demonstrates a significantly higher affinity and selectivity for KOR compared to this compound.[4] The basic amino acid residues, particularly Arginine (Arg) at positions 6 and 7, and Lysine (Lys) at position 10, are critical for the KOR affinity of this compound.[2] The N-terminal Tyrosine (Tyr) at position 1 and Phenylalanine (Phe) at position 4 are essential for binding to all three opioid receptor subtypes.[2][7]

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor.[6] The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for opioid receptors.

Materials:

-

Receptor Source: Cell membranes from cell lines (e.g., CHO, HEK293) stably expressing the human opioid receptor of interest (KOR, MOR, or DOR).[6]

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor.[6][8]

-

Test Compound: Unlabeled this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM Naloxone) to determine the amount of non-specific binding.[8]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, often supplemented with MgCl₂ and Bovine Serum Albumin (BSA).[8]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

-

Filtration Apparatus: A cell harvester and glass fiber filters.[8]

-

Detection Instrument: A scintillation counter or gamma counter, depending on the radioisotope used.[8]

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a suitable buffer.

-

Determine the protein concentration of the membrane preparation.[8]

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for:

-

-

Incubation:

-

Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).[8]

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[8]

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

-

-

Detection and Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation or gamma counter.[8]

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[8]

-

Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following diagram illustrates the workflow of a competitive radioligand binding assay.

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways

Upon binding of this compound to the kappa opioid receptor, a conformational change is induced in the receptor, leading to the activation of intracellular signaling cascades.[9] As a GPCR, KOR primarily couples to inhibitory G-proteins (Gαi/o).[3][5]

G-Protein Dependent Signaling

The canonical signaling pathway involves the activation of the heterotrimeric G-protein.[9][10] The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] The dissociated Gβγ dimer can activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability, and inhibit voltage-gated calcium channels, which reduces neurotransmitter release.[5]

The following diagram illustrates the G-protein dependent signaling pathway.

Caption: G-protein dependent signaling pathway of KOR.

β-Arrestin Dependent Signaling

In addition to G-protein signaling, agonist-bound KOR can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins.[4] β-arrestin binding can lead to receptor desensitization and internalization, and also initiate a separate wave of signaling, including the activation of mitogen-activated protein kinases (MAPKs) like p38 MAPK.[4] Some studies suggest that the aversive effects of KOR activation may be mediated through this β-arrestin pathway.[4]

The following diagram illustrates the β-arrestin dependent signaling pathway.

Caption: β-arrestin dependent signaling pathway of KOR.

Conclusion

This compound is an endogenous opioid peptide with a distinct receptor binding profile, characterized by a high affinity for the kappa opioid receptor and lower affinities for the mu and delta opioid receptors. Its interaction with KOR initiates complex intracellular signaling cascades through both G-protein and β-arrestin dependent pathways. A thorough understanding of these molecular interactions and their downstream consequences, facilitated by techniques such as radioligand binding assays, is fundamental for the rational design and development of novel therapeutics targeting the dynorphin/KOR system for a variety of neurological and psychiatric disorders.

References

- 1. Dynorphin - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Structure–function relationship of this compound variants using naturally occurring amino acid substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Structure–function relationship of this compound variants using naturally occurring amino acid substitutions [frontiersin.org]

- 5. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Alanine scan of the opioid peptide this compound amide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 10. cusabio.com [cusabio.com]

The Endogenous Opioid Dynorphin B: A Technical Guide to its Neuronal Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynorphin (B1627789) B, a member of the dynorphin family of endogenous opioid peptides, plays a critical role in modulating neuronal activity and has been implicated in a wide range of physiological and pathological processes, including pain, addiction, and mood disorders.[1] Derived from the precursor protein prodynorphin, dynorphin B exerts its primary effects through the activation of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). However, emerging evidence reveals a more complex pharmacological profile, with actions at other opioid and non-opioid receptors, contributing to its diverse and sometimes paradoxical effects. This in-depth technical guide provides a comprehensive overview of the mechanisms of action of this compound in neurons, with a focus on its signaling pathways, quantitative pharmacological data, and detailed experimental protocols for its study.

Core Mechanism of Action: Kappa-Opioid Receptor (KOR) Signaling

This compound is a potent endogenous agonist of the KOR.[2] The activation of KORs by this compound initiates a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release.

G Protein-Dependent Signaling

The canonical signaling pathway for KOR activation involves the coupling to inhibitory G proteins, primarily of the Gi/o family.[3] This interaction leads to the dissociation of the G protein into its Gαi/o and Gβγ subunits, each of which triggers downstream signaling events.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP attenuates the activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of numerous downstream targets, including ion channels and transcription factors.

-

Modulation of Ion Channels: The Gβγ subunit plays a crucial role in modulating the activity of several ion channels. It directly interacts with and activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[3] This hyperpolarization decreases neuronal excitability, making it more difficult for the neuron to fire an action potential.[5] Additionally, the Gβγ subunit can inhibit voltage-gated calcium channels (VGCCs), particularly of the N-, P/Q-, and L-types.[1][4] This inhibition reduces calcium influx, a critical step for neurotransmitter release from presynaptic terminals.

β-Arrestin-Mediated Signaling

In addition to G protein-dependent pathways, KOR activation by this compound can also trigger signaling through β-arrestin.[6] Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestin is recruited to the KOR. This recruitment not only desensitizes the G protein signaling but also initiates a distinct wave of downstream signaling.

-

MAP Kinase Activation: β-arrestin acts as a scaffold protein, bringing components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2, JNK, and p38, into proximity with the receptor complex.[7] This leads to the activation of these kinases, which can have profound effects on gene expression, cell survival, and synaptic plasticity.

Non-Opioid Receptor-Mediated Mechanisms

Recent studies have revealed that this compound can also exert significant neuronal effects through mechanisms independent of classical opioid receptors. These non-canonical actions are often observed at higher concentrations of the peptide and contribute to the complexity of its physiological roles.

N-Methyl-D-Aspartate (NMDA) Receptor Modulation

This compound can directly interact with the NMDA receptor, a key player in excitatory synaptic transmission and plasticity.[1][8] This interaction is non-competitive and results in a blockade of NMDA receptor-mediated currents.[1][8]

-

Mechanism of Blockade: Dynorphin is thought to bind to a site on the NMDA receptor that is distinct from the glutamate, glycine, and PCP binding sites.[1] This binding alters the gating properties of the channel, reducing its mean open time and probability of opening without affecting its single-channel conductance.[1][8] The apparent dissociation constant (KD) for this interaction has been reported to be in the micromolar range.[1]

Acid-Sensing Ion Channel (ASIC) Interaction

Dynorphin peptides, including this compound, can directly modulate the activity of acid-sensing ion channels (ASICs), particularly ASIC1a.[2][7][9] ASICs are proton-gated cation channels involved in pain perception, fear, and neuronal injury during acidosis.

-

Potentiation of ASIC Activity: this compound potentiates ASIC1a activity by limiting its steady-state desensitization.[7] This means that in the presence of this compound, the channel is less likely to become inactivated by prolonged or repeated exposure to acidic conditions, leading to enhanced and sustained channel activity. This interaction appears to be direct and independent of opioid receptors.[7]

References

- 1. The mechanism of action for the block of NMDA receptor channels by the opioid peptide dynorphin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynorphin, stress, and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of dynorphin on rat entopeduncular nucleus neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. worthe-it.co.za [worthe-it.co.za]

- 7. Dynorphin Opioid Peptides Enhance Acid-Sensing Ion Channel 1a Activity and Acidosis-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. Mechanism and site of action of big dynorphin on ASIC1a - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Signaling Pathways of Dynorphin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core intracellular signaling pathways activated by Dynorphin (B1627789) B, an endogenous opioid peptide. The information presented herein is intended for researchers, scientists, and professionals involved in drug development who are focused on the kappa-opioid receptor (KOR) system. This document details the molecular cascades initiated by Dynorphin B, presents quantitative data from key studies, outlines experimental methodologies, and provides visual representations of the signaling networks.

Core Signaling Cascades of this compound

This compound primarily exerts its physiological effects through the activation of the kappa-opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] While KOR is its principal target, this compound also exhibits some affinity for the mu-opioid (MOR) and delta-opioid (DOR) receptors.[1][2] Upon binding to KOR, this compound initiates a cascade of intracellular events that can be broadly categorized into G-protein-dependent and β-arrestin-dependent pathways.

G-Protein-Dependent Signaling

Activation of KOR by this compound leads to the stimulation of inhibitory Gi/o proteins.[2] This interaction triggers the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3]

-

Modulation of Ion Channels: The Gβγ subunit plays a crucial role in regulating ion channel activity. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.[3] Concurrently, it inhibits voltage-gated calcium channels, reducing calcium influx.[3] These actions collectively decrease neuronal excitability.

β-Arrestin-Dependent Signaling and Receptor Trafficking

Following agonist binding and G-protein activation, KOR is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation event promotes the recruitment of β-arrestin proteins to the receptor.[2] β-arrestin binding uncouples the receptor from the G-protein, leading to desensitization of the G-protein-mediated signal. Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of signaling and mediating receptor internalization.

A key finding in this compound signaling is its distinct influence on KOR trafficking compared to other endogenous ligands like Dynorphin A. While both peptides activate KOR at the cell surface to a similar degree, they dictate different fates for the receptor post-internalization.[4][5]

-

Receptor Recycling: this compound predominantly directs KOR to Rab11-positive recycling endosomes, facilitating the receptor's return to the plasma membrane.[4][5]

-

Receptor Degradation: In contrast, Dynorphin A tends to sort KOR to late endosomes and lysosomes for degradation, which can result in sustained intracellular signaling from these compartments.[4][5]

This differential trafficking has significant implications for the temporal and spatial dynamics of KOR signaling.

Mitogen-Activated Protein Kinase (MAPK) Pathways

KOR activation by dynorphins, including this compound, also leads to the stimulation of several mitogen-activated protein kinase (MAPK) pathways.[6] These pathways are critical for regulating a wide range of cellular processes, including gene expression, cell growth, and differentiation. The key MAPK pathways activated include:

-

p38 MAPK: Activation of p38 MAPK has been linked to the aversive effects associated with KOR signaling.[1][6]

-

c-Jun N-terminal Kinase (JNK): The JNK pathway is another stress-activated kinase cascade engaged by KOR activation.[2]

-

Extracellular signal-Regulated Kinase (ERK1/2): KOR can also activate the ERK1/2 pathway, which is often associated with cell survival and proliferation.[2]

The activation of these MAPK pathways can be mediated by both G-protein and β-arrestin-dependent mechanisms.

Other Signaling Interactions

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: There is evidence suggesting that Dynorphin-mediated KOR activation can engage the PI3K/Akt signaling pathway, which is known to be involved in cell survival and neuroprotection.[2][7]

-

Nuclear Signaling: Intriguingly, opioid binding sites have been identified within the cell nucleus, and this compound has been shown to act as an agonist at these nuclear receptors.[8][9] This suggests a direct role for this compound in modulating the transcription of specific genes.[8]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the interaction of this compound with opioid receptors.

Table 1: G-Protein Activation at the Human Kappa-Opioid Receptor (hKOR)

| Ligand | EC50 (nM) | Emax (%) | Reference |

| Dynorphin A | Not Specified | 100.0 ± 0.0 | [10] |

| This compound | 29.2 ± 8.9 | 111.3 ± 5.3 | [10] |

Data from GTPγS assays.

Table 2: β-Arrestin Recruitment at the Human Kappa-Opioid Receptor (hKOR)

| Ligand | EC50 (nM) | Emax (%) | Reference |

| Dynorphin A | 19.8 ± 2.1 | 100.0 ± 0.0 | [10] |

| This compound | 29.2 ± 8.9 | 111.3 ± 5.3 | [10] |

Data from PRESTO-Tango assays.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound signaling pathways.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for opioid receptors.

Protocol Outline:

-

Membrane Preparation: Cell membranes from cells stably expressing the opioid receptor of interest (e.g., CHO-KOR cells) are prepared by homogenization and centrifugation.[10]

-

Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [3H]diprenorphine or [3H]U-69,593) and varying concentrations of unlabeled this compound.[4][11]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and Ki values are calculated to determine the affinity of this compound.

[³⁵S]GTPγS Binding Assay

Objective: To measure G-protein activation upon receptor stimulation by this compound.

Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.

-

Incubation: Membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and increasing concentrations of this compound.[12]

-

Reaction: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation and Detection: The reaction is stopped, and membrane-bound [³⁵S]GTPγS is separated from the free form by filtration. The amount of bound radioactivity is measured by scintillation counting.

-

Data Analysis: Dose-response curves are plotted to determine the EC50 and Emax for G-protein activation.

cAMP Accumulation Assay

Objective: To quantify the inhibition of adenylyl cyclase activity by this compound.

Protocol Outline:

-

Cell Culture: Cells expressing the KOR are cultured in appropriate plates.

-

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.[4][11]

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF) technology.[4][11]

-

Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each concentration of this compound to generate dose-response curves.

Receptor Internalization and Recycling ELISA

Objective: To quantify the cell surface expression of KOR following treatment with this compound to assess internalization and recycling.

Protocol Outline:

-

Cell Culture: Cells expressing an epitope-tagged KOR (e.g., Flag-KOR or HA-KOR) are grown in multi-well plates.

-

Antibody Labeling: Surface receptors are labeled with a primary antibody against the epitope tag at 4°C to prevent internalization.

-

Internalization: Cells are treated with this compound at 37°C for a specified time to induce receptor internalization.

-

Recycling: For recycling assays, the agonist is washed out, and cells are incubated for various times to allow for receptor return to the surface.

-

Detection: The amount of primary antibody remaining on the cell surface is quantified using a secondary antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a colorimetric substrate.

-

Data Analysis: The absorbance is read on a plate reader, and the percentage of receptor internalization or recycling is calculated relative to untreated control cells.[4][11]

Phospho-ERK (pERK) Activation Assay

Objective: To measure the phosphorylation of ERK1/2 as a readout for MAPK pathway activation.

Protocol Outline:

-

Cell Culture and Starvation: Cells expressing KOR are seeded and then serum-starved to reduce basal ERK phosphorylation.

-

Agonist Treatment: Cells are stimulated with this compound for various time points.

-

Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors.

-

Detection: The levels of phosphorylated ERK (pERK) and total ERK in the cell lysates are determined by Western blotting or by using specific ELISA-based kits (e.g., AlphaLISA).[13]

-

Data Analysis: The ratio of pERK to total ERK is calculated to determine the extent of ERK activation.

Visualizations of Signaling Pathways

The following diagrams illustrate the key intracellular signaling pathways of this compound.

Caption: G-protein-dependent signaling cascade initiated by this compound binding to the KOR.

Caption: β-arrestin recruitment and preferential recycling pathway for KOR induced by this compound.

References

- 1. Dynorphin - Wikipedia [en.wikipedia.org]

- 2. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endogenous Opioid Dynorphin Is a Potential Link between Traumatic Brain Injury, Chronic Pain, and Substance Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides | eLife [elifesciences.org]

- 5. Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides - ProQuest [proquest.com]

- 6. Dynorphin–Still an Extraordinarily Potent Opioid Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dynorphin activation of kappa opioid receptor protects against epilepsy and seizure-induced brain injury via PI3K/Akt/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. ahajournals.org [ahajournals.org]

- 10. Structure–function relationship of this compound variants using naturally occurring amino acid substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repository.arizona.edu [repository.arizona.edu]

- 13. Design and development of novel, short, stable dynorphin-based opioid agonists for safer analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Functions of Endogenous Dynorphin B: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endogenous dynorphin (B1627789) B is a neuropeptide derived from the precursor protein prodynorphin, playing a crucial, albeit complex, role in a wide array of physiological and pathophysiological processes. Primarily acting as an agonist at the kappa-opioid receptor (KOR), dynorphin B is a key modulator of pain, addiction, mood, and neuronal survival. Its functions are intricately linked to its anatomical distribution in the central nervous system, with high concentrations in regions such as the hippocampus, amygdala, hypothalamus, and striatum.[1][2] This guide provides a comprehensive overview of the physiological functions of endogenous this compound, detailing its signaling pathways, summarizing quantitative data, and outlining key experimental methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience research and the development of novel therapeutics targeting the dynorphin/KOR system.

Core Physiological Functions

Pain Modulation

This compound exhibits a dual role in nociception, capable of producing both analgesic and pronociceptive effects. At the spinal level, activation of KOR by this compound can inhibit the release of excitatory neurotransmitters from primary afferent terminals, leading to analgesia.[3] However, under certain conditions, particularly at higher concentrations, dynorphins can also interact with non-opioid receptors, such as the bradykinin (B550075) and NMDA receptors, contributing to hyperalgesia and allodynia.[3][4] This complex functionality underscores the need for a nuanced understanding when targeting the dynorphin system for pain management.

Addiction and Reward

The dynorphin/KOR system is a critical regulator of the brain's reward circuitry, generally acting in opposition to the rewarding effects of drugs of abuse.[5][6] this compound, released in response to chronic drug exposure, can inhibit dopamine (B1211576) release in the nucleus accumbens and dorsal striatum.[5][7][8] This neurochemical action is believed to mediate the negative affective states and dysphoria associated with drug withdrawal, thereby contributing to the cycle of addiction.[6] Consequently, KOR antagonists are being investigated as potential therapeutics for addiction by mitigating these aversive states.

Mood Regulation: Stress, Anxiety, and Depression

Endogenous this compound is intimately involved in the neurobiology of stress and mood disorders.[9] Stressful stimuli can trigger the release of dynorphins in limbic brain regions, leading to the activation of KOR.[10] This activation is associated with the induction of dysphoria, anxiety-like behaviors, and depressive-like states.[10][11] The pro-depressant effects of this compound are thought to be mediated by its inhibition of dopaminergic and serotonergic systems.[11]

Neuroprotection and Neurotoxicity

The influence of this compound on neuronal survival is concentration-dependent. At physiological levels, KOR activation by this compound can be neuroprotective against ischemic and excitotoxic insults.[12] This protective effect is attributed to the inhibition of glutamate (B1630785) release and the activation of pro-survival signaling cascades.[12] Conversely, at supraphysiological concentrations, dynorphins can exert neurotoxic effects, in part through their interactions with NMDA receptors, leading to excitotoxicity and neuronal cell death.[12]

Signaling Pathways

This compound primarily exerts its effects through the activation of the G-protein coupled kappa-opioid receptor (KOR).[13] KOR activation initiates a cascade of intracellular signaling events that can be broadly categorized into G-protein dependent and G-protein independent (β-arrestin mediated) pathways.

G-Protein Dependent Signaling

Upon binding of this compound, KOR couples to inhibitory G-proteins (Gi/o). This leads to:

-

Inhibition of adenylyl cyclase: Decreasing intracellular cyclic AMP (cAMP) levels.[13]

-

Modulation of ion channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[5]

β-Arrestin Mediated Signaling

Following G-protein activation, KOR is phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. This leads to:

-

Receptor desensitization and internalization: Uncoupling from G-proteins and removal of the receptor from the cell surface.[7]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) cascades: Including p38 and c-Jun N-terminal kinase (JNK), which are implicated in the dysphoric and aversive effects of KOR activation.[11]

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of this compound with opioid receptors and its downstream effects.

Table 1: Binding Affinities (Ki) of this compound for Opioid Receptors

| Receptor Subtype | Ligand | Ki (nM) | Cell Line | Reference |

| Human Kappa (hKOR) | This compound | 0.43 - 1.2 | CHO, PC12 | [14][15] |

| Human Mu (hMOR) | This compound | 10.2 | CHO | [14] |

| Human Delta (hDOR) | This compound | 27.6 | CHO | [14] |

Table 2: Functional Potency (EC50) of this compound at the Kappa-Opioid Receptor

| Assay | EC50 (nM) | Cell System | Reference |

| [³⁵S]GTPγS Binding | ~1000 (1 µM) | Mouse Striatal Membranes | [3] |

| [³⁵S]GTPγS Binding | 6.0 | hKOR-expressing cells | [14] |

| cAMP Inhibition | ~1000 (1 µM) | PC12 cells expressing SpH-KOR | [15] |

| β-Arrestin Recruitment | 13.0 | hKOR-expressing cells | [14] |

Table 3: Effects of this compound on Neuronal Activity

| Brain Region | Effect | Magnitude of Change | Experimental Model | Reference |

| Nucleus Accumbens | ↓ Dopamine Release | Concentration-dependent decrease | Rat in vivo microdialysis | [7][8] |

| Hippocampus (CA1 & CA3) | ↓ Spontaneous & Glutamate-evoked Firing | Dose-dependent depression in 63% of cells | Rat in vivo electrophysiology | [16] |

| Nucleus Accumbens | ↓ EPSC Amplitude | ~20% reduction | Rat brain slice electrophysiology | [17] |

| Spinal Cord | Modulates Field Potentials | Both increases and decreases observed | Cat in vivo electrophysiology | [18] |

Key Experimental Protocols

In Vivo Microdialysis for Measuring this compound Release

Principle: This technique allows for the in vivo sampling of extracellular molecules, including neuropeptides like this compound, from specific brain regions of awake, freely moving animals.[19][20]

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., nucleus accumbens, striatum) of an anesthetized rodent.[19][20]

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate.[21]

-

Dialysate Collection: Extracellular substances diffuse across the semipermeable membrane of the probe into the aCSF, which is then collected as dialysate.[21]

-

Analysis: The concentration of this compound in the dialysate is quantified using sensitive analytical methods such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).[21][22]

References

- 1. This compound is an agonist of nuclear opioid receptors coupling nuclear protein kinase C activation to the transcription of cardiogenic genes in GTR1 embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of the dynorphin–κ opioid system in the reinforcing effects of drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The dynorphin/κ-opioid receptor system and its role in psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dynorphin and the Pathophysiology of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bosterbio.com [bosterbio.com]